![molecular formula C16H21NO2 B2450033 2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287261-66-7](/img/structure/B2450033.png)
2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as Bicuculline, is a potent and selective antagonist of the GABAA receptor. It is a bicyclic compound that was first isolated from the plant Dicentra cucullaria in 1932. Since then, it has been extensively studied for its pharmacological properties and its potential applications in scientific research.
作用機序
2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is a competitive antagonist of the GABAA receptor. It binds to the receptor's picrotoxin site, which is located within the ion channel pore, and prevents the binding of GABA. This results in the inhibition of GABAergic neurotransmission and an increase in neuronal excitability.
Biochemical and Physiological Effects
2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been shown to induce epileptic seizures in animal models, which is consistent with its ability to block GABAergic neurotransmission. It has also been shown to increase the release of glutamate, an excitatory neurotransmitter, in the hippocampus and cortex. 2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been used to study the effects of GABAergic dysfunction on neuronal plasticity and learning and memory.
実験室実験の利点と制限
2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is a potent and selective antagonist of the GABAA receptor, which makes it a valuable tool for studying the effects of GABAergic neurotransmission on neuronal function. However, its ability to induce seizures and alter glutamate release can complicate its use in some experiments. Additionally, its high potency and low solubility can make it difficult to work with at high concentrations.
将来の方向性
There are several areas of research that could benefit from the use of bicuculline. These include:
1. Investigating the role of GABAergic dysfunction in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Studying the effects of bicuculline on neuronal plasticity and learning and memory in animal models.
3. Developing new drugs that target the GABAA receptor and have therapeutic potential for neurological and psychiatric disorders.
4. Using bicuculline to investigate the mechanisms of action of other drugs that interact with the GABAA receptor, such as ethanol and volatile anesthetics.
5. Developing new methods for synthesizing bicuculline and other GABAA receptor antagonists that are more efficient and cost-effective.
合成法
2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid can be synthesized through several methods, including the condensation of 2,3-dihydroxy-5-phenylpentanoic acid with isobutylamine, or the reaction of isobutylamine with 3-(3-bromo-phenyl)-bicyclo[1.1.1]pentan-1-one. However, the most commonly used method involves the condensation of 3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanone with glycine.
科学的研究の応用
2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is a valuable tool for studying the GABAA receptor and its role in the central nervous system. It has been used in numerous studies to investigate the effects of GABAergic neurotransmission on neuronal excitability, synaptic plasticity, and behavior. 2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has also been used to study the mechanisms of action of other drugs that interact with the GABAA receptor, such as benzodiazepines and barbiturates.
特性
IUPAC Name |
2-amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-10(2)11-4-3-5-12(6-11)15-7-16(8-15,9-15)13(17)14(18)19/h3-6,10,13H,7-9,17H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLJWZUSRNBRCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C23CC(C2)(C3)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

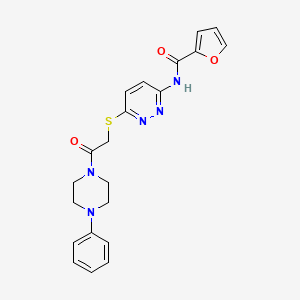
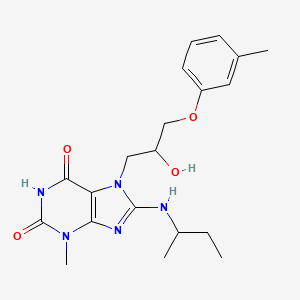
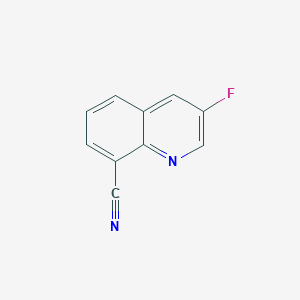
![3-(4-Fluorophenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2449955.png)

![5,6-Dihydrobenzo[h]cinnolin-3-yl 4-methylbenzyl sulfide](/img/structure/B2449960.png)
![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2449963.png)

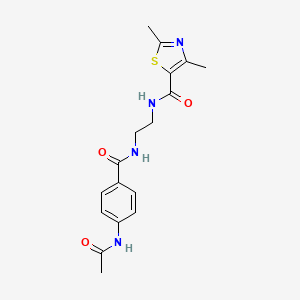
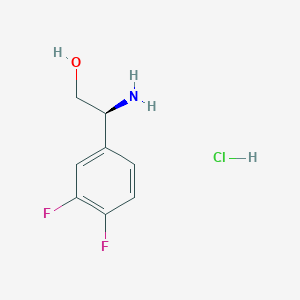
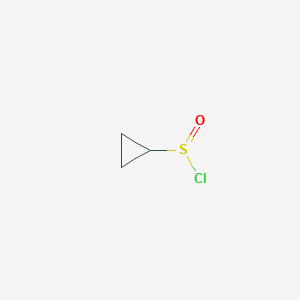
![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449971.png)

![2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline](/img/structure/B2449973.png)